molecular formula C15H21N3O2S B583591 Didesmethyl Almotriptan-d4 CAS No. 1346604-75-8

Didesmethyl Almotriptan-d4

カタログ番号 B583591
CAS番号: 1346604-75-8
分子量: 311.436
InChIキー: XLDLLAFWGVDYHM-NZLXMSDQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Didesmethyl Almotriptan-d4 is a deuterium labelled form of Didesmethyl Almotriptan, which is a metabolite of Almotriptan . It is used in proteomics research .


Molecular Structure Analysis

The molecular formula of Didesmethyl Almotriptan-d4 is C15H17D4N3O2S . The IUPAC name is 1,1,2,2-tetradeuterio-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine . The molecular weight is 311.44 .


Physical And Chemical Properties Analysis

The boiling point of Didesmethyl Almotriptan-d4 is approximately 552.2±60.0°C at 760 mmHg and its density is approximately 1.3±0.1 g/cm3 . It should be stored at 2-8°C .

科学的研究の応用

1. Almotriptan's Efficacy and Tolerability in Migraine Treatment

Almotriptan, a specific serotonin 5-HT1B/1D agonist, is recognized for its effectiveness in treating migraine. A study compared oral almotriptan with sumatriptan and placebo, finding that almotriptan at doses of 12.5 mg and 25 mg offers significant migraine pain relief comparable to sumatriptan, with better tolerability than sumatriptan (Dowson et al., 2002).

2. Almotriptan in Animal Models for Antimigraine Activity

Almotriptan's functional profile has been analyzed using animal models, demonstrating its effectiveness as a selective constrictor of intracranial blood vessels and an inhibitor of neurogenically evoked plasma protein extravasation in the dura mater. These properties are indicative of its potential in antimigraine therapy (Gras et al., 2000).

3. Metabolism of Almotriptan in Human Liver

Research on the metabolism of almotriptan in human liver identifies key enzymes involved in its processing. This knowledge is vital for understanding the drug's pharmacokinetics and potential interactions with other medications (Salvà et al., 2003).

4. Almotriptan as a 5-HT Receptor Agonist

Almotriptan's pharmacological characterization includes its high affinity for 5-HT1B and 5-HT1D receptors, with minimal affinity for other 5-HT receptors. This specificity supports its use in migraine treatment due to targeted vasoconstriction and minimal side effects (Bou et al., 2000).

5. Almotriptan's Comparative Efficacy in Clinical Trials

In a meta-analysis, almotriptan was reported to have the highest sustained pain-free rate and the lowest adverse-event rate among oral triptans. These findings suggest its potential as a preferred choice for migraine treatment due to its balance of efficacy and tolerability (Sandrini et al., 2005).

作用機序

Target of Action

Didesmethyl Almotriptan-d4, like its parent compound Almotriptan, primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of serotonin levels in the brain. Serotonin is a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

Didesmethyl Almotriptan-d4 acts as an agonist at the 5-HT1B and 5-HT1D receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to vasoconstriction of cranial blood vessels . This vasoconstriction helps to alleviate the symptoms of migraines by reducing the inflammation and dilation of blood vessels that is often associated with migraine headaches .

Biochemical Pathways

The activation of the 5-HT1B and 5-HT1D receptors by Didesmethyl Almotriptan-d4 affects the serotonin pathway . By acting as an agonist at these receptors, Didesmethyl Almotriptan-d4 helps to regulate the levels of serotonin in the brain. This can help to alleviate the symptoms of migraines, which are often associated with abnormal serotonin levels .

Pharmacokinetics

Almotriptan has a bioavailability of 70% and is metabolized in the liver . Its elimination half-life is 3-4 hours . These properties suggest that Didesmethyl Almotriptan-d4 is likely to be well-absorbed and have a relatively short duration of action.

Result of Action

The primary result of Didesmethyl Almotriptan-d4’s action is the relief of migraine symptoms . By causing vasoconstriction of cranial blood vessels, it can help to alleviate the pain, nausea, and other symptoms associated with migraines .

Safety and Hazards

Didesmethyl Almotriptan-d4 should be handled with care to avoid dust formation and inhalation. In case of skin or eye contact, it is recommended to wash off with plenty of water and seek medical attention .

将来の方向性

While specific future directions for Didesmethyl Almotriptan-d4 are not available, it is worth noting that Almotriptan, from which it is derived, has been used in the acute treatment of migraine with or without aura for over 20 years, accumulating data on more than 15,000 patients in studies and from an estimated >150 million treated migraine attacks in daily clinical practice . This suggests that Didesmethyl Almotriptan-d4 and similar compounds may continue to be valuable tools in migraine research and treatment.

特性

IUPAC Name

1,1,2,2-tetradeuterio-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDLLAFWGVDYHM-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747616
Record name 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346604-75-8
Record name 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。